REACTION_CXSMILES
|
[CH3:1][S:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6](O)=[O:7].COCCO[AlH2-]OCCOC.[Na+].[OH-].[Na+]>C1(C)C=CC=CC=1>[CH3:1][S:2][C:3]1[CH:4]=[C:5]([CH2:6][OH:7])[CH:9]=[CH:10][CH:11]=1 |f:1.2,3.4|
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Name
|
|
Quantity
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38 g
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Type
|
reactant
|
Smiles
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CSC=1C=C(C(=O)O)C=CC1
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Name
|
|
Quantity
|
500 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
200 mL
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Type
|
reactant
|
Smiles
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COCCO[AlH2-]OCCOC.[Na+]
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Name
|
|
Quantity
|
250 mL
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
After stirring at room temperature for 3 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
while cooling with an ice-bath
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Type
|
STIRRING
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Details
|
stirred overnight
|
Duration
|
8 (± 8) h
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Type
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CUSTOM
|
Details
|
The organic layer was separated
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Type
|
EXTRACTION
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Details
|
the water layer extracted twice with toluene (2×100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried (K2CO3)
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
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DISTILLATION
|
Details
|
distilled under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CSC=1C=C(C=CC1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.8 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 68.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |